2-Fluoro-6-methanesulfonyl-benzylamine 2-Fluoro-6-methanesulfonyl-benzylamine
Brand Name: Vulcanchem
CAS No.: 1564824-85-6
VCID: VC8244403
InChI: InChI=1S/C8H10FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
SMILES: CS(=O)(=O)C1=CC=CC(=C1CN)F
Molecular Formula: C8H10FNO2S
Molecular Weight: 203.24 g/mol

2-Fluoro-6-methanesulfonyl-benzylamine

CAS No.: 1564824-85-6

Cat. No.: VC8244403

Molecular Formula: C8H10FNO2S

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methanesulfonyl-benzylamine - 1564824-85-6

Specification

CAS No. 1564824-85-6
Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
IUPAC Name (2-fluoro-6-methylsulfonylphenyl)methanamine
Standard InChI InChI=1S/C8H10FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
Standard InChI Key BBLCCYMGRBODHK-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1CN)F
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1CN)F

Introduction

2-Fluoro-6-methanesulfonyl-benzylamine is a chemical compound that belongs to the class of benzylamines, which are known for their significant biological activity, particularly in drug development. This compound is characterized by its unique structure, featuring a benzene ring substituted with a fluorine atom at the ortho position and a methanesulfonyl group at the meta position. The presence of fluorine and the methanesulfonyl group classify it as an organofluorine compound and a sulfonamide, respectively, highlighting its relevance in medicinal chemistry.

Synthesis and Preparation

2-Fluoro-6-methanesulfonyl-benzylamine is synthesized from commercially available precursors, typically involving a nucleophilic substitution reaction between 2-fluorobenzylamine and methanesulfonyl chloride. The reaction conditions are carefully controlled to optimize yield and purity.

ReagentsReaction ConditionsProduct
2-FluorobenzylamineControlled temperature, appropriate solvent2-Fluoro-6-methanesulfonyl-benzylamine
Methanesulfonyl chloridePresence of base for nucleophilic substitution

Potential Applications and Research Findings

This compound is of interest in medicinal chemistry due to its potential as an intermediate in the development of pharmaceutical agents. Similar benzylamines have been studied for their inhibitory activity against specific enzymes, which can be quantified using metrics like IC50 values. The structural modifications of 2-fluoro-6-methanesulfonyl-benzylamine can enhance its pharmacological properties or tailor it for specific biological targets.

Application AreaPotential UseResearch Status
Drug DevelopmentIntermediate for pharmaceutical agentsOngoing research
Enzyme InhibitionPotential inhibitor in biochemical pathwaysPreliminary studies
Medicinal ChemistryDesign of therapeutic agentsActive research

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